2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
CAS No.: 327156-95-6
VCID: VC21540980
Molecular Formula: C13H23NO4
Molecular Weight: 257,33 g/mole
* For research use only. Not for human or veterinary use.

Description |
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a chemical compound with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . This compound features a cyclohexyl ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protected amino group and at the 2-position with an acetic acid moiety. The presence of the Boc group provides steric hindrance, influencing its reactivity and biological interactions, making it valuable in synthetic organic chemistry and medicinal chemistry contexts. Biological Activity and ApplicationsThe biological activity of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is primarily associated with its potential as a precursor for therapeutic agents. Its structure allows it to interact with specific biological targets such as enzymes and receptors. The Boc group enhances selectivity during these interactions, which is crucial for developing compounds that may target neurological and inflammatory diseases. Additionally, it may serve as a building block in peptide synthesis, contributing to the development of biologically active molecules. Synthesis and Interaction StudiesThe synthesis of this compound generally involves several steps, though specific details are not widely documented in the available literature. Interaction studies focus on its binding affinity and selectivity towards specific enzymes or receptors. The presence of the Boc group allows for controlled interactions, which can be critical when designing drugs aimed at specific biological pathways. Similar CompoundsSeveral compounds share structural similarities with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. These include:
These compounds highlight the structural diversity within this class of molecules while emphasizing the unique characteristics of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid due to its specific configuration and functional groups. Safety and Handling2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is classified as a hazardous substance with the signal word "Warning" and hazard statement H302, indicating it is harmful if swallowed. Handling precautions include avoiding ingestion and using protective measures such as gloves and safety glasses. Storage should be in a dark place, under an inert atmosphere, at room temperature .
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CAS No. | 327156-95-6 | ||||||||||||||||||||||||||||||||
Product Name | 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid | ||||||||||||||||||||||||||||||||
Molecular Formula | C13H23NO4 | ||||||||||||||||||||||||||||||||
Molecular Weight | 257,33 g/mole | ||||||||||||||||||||||||||||||||
IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | ||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | ||||||||||||||||||||||||||||||||
Standard InChIKey | IHXBNSUFUFFBRL-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||||
SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O | ||||||||||||||||||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O | ||||||||||||||||||||||||||||||||
Synonyms | 327156-95-6;189153-10-4;2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)aceticacid;trans-(N-Boc-4-aminocyclohexyl)aceticAcid;2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)aceticacid;BOC-1,4-TRANS-ACHA-OH;SS-4217;(4-tert-butoxycarbonylamino-cyclohexyl)-aceticacid;cis2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)aceticacid;344933-31-9;{4-[(tert-Butoxycarbonyl)amino]cyclohexyl}aceticacid;PubChem19302;SCHEMBL622419;SCHEMBL697088;SCHEMBL1543495;CTK8B4607;CTK8B6963;CTK8I3280;IHXBNSUFUFFBRL-AOOOYVTPSA-N;IHXBNSUFUFFBRL-MGCOHNPYSA-N;IHXBNSUFUFFBRL-UHFFFAOYSA-N;MolPort-003-725-312;MolPort-003-725-314;MolPort-004-748-526;ZINC2386599 | ||||||||||||||||||||||||||||||||
PubChem Compound | 11253897 | ||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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